3-(2-Aminoacetyl)benzonitrile
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Overview
Description
3-(2-Aminoacetyl)benzonitrile is an organic compound with the molecular formula C9H8N2O It is a derivative of benzonitrile, where the nitrile group is substituted with an aminoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The aminoacetyl group is introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One such method involves the use of ionic liquids as co-solvents and catalysts, which simplifies the separation process and allows for the recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoacetyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminoacetyl group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(2-Aminoacetyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, coatings, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Aminoacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminoacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzonitrile, such as:
- 3-(2-Aminomethyl)benzonitrile
- 3-(2-Acetyl)benzonitrile
- 3-(2-Hydroxyacetyl)benzonitrile .
Uniqueness
3-(2-Aminoacetyl)benzonitrile is unique due to the presence of the aminoacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other benzonitrile derivatives may not be suitable .
Properties
IUPAC Name |
3-(2-aminoacetyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOITFKUQJAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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